molecular formula C21H24N2O3 B2847933 N-(2-(4-methylbenzoyl)phenyl)-2-morpholinopropanamide CAS No. 1796898-20-8

N-(2-(4-methylbenzoyl)phenyl)-2-morpholinopropanamide

Numéro de catalogue B2847933
Numéro CAS: 1796898-20-8
Poids moléculaire: 352.434
Clé InChI: SMKCZYJGAARWFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-methylbenzoyl)phenyl)-2-morpholinopropanamide, commonly known as MBC94, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. MBC94 belongs to the class of small molecules that act as inhibitors of the oncogenic transcription factor, STAT3, which plays a crucial role in cancer progression and immune evasion.

Mécanisme D'action

MBC94 acts as a competitive inhibitor of STAT3 by binding to its SH2 domain, which is essential for its dimerization and activation. By inhibiting the dimerization of STAT3, MBC94 prevents its translocation to the nucleus and subsequent activation of downstream target genes. The inhibition of STAT3 by MBC94 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, MBC94 has also been shown to inhibit the expression of immune checkpoint proteins, such as PD-L1, which is involved in immune evasion by cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBC94 have been extensively studied in preclinical studies. In cancer cells, MBC94 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various types of cancer, including breast, lung, and pancreatic cancer. In addition, MBC94 has also been shown to inhibit the expression of immune checkpoint proteins, such as PD-L1, which enhances the anti-tumor immune response. In animal models of inflammation and autoimmune disorders, MBC94 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

MBC94 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. In addition, MBC94 has been extensively characterized in preclinical studies, which makes it an attractive candidate for further research. However, MBC94 also has some limitations, including its relatively low potency compared to other STAT3 inhibitors and its potential off-target effects. Therefore, further optimization of MBC94 or the development of more potent and selective STAT3 inhibitors is necessary.

Orientations Futures

For research on MBC94 include the optimization of its potency and selectivity, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the development of novel drug delivery systems. Moreover, the combination of MBC94 with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy and reduce potential side effects. Finally, the investigation of the role of STAT3 inhibition in other diseases, such as viral infections and fibrosis, may provide new insights into the therapeutic potential of MBC94.
Conclusion
In conclusion, MBC94 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. MBC94 acts as an inhibitor of the oncogenic transcription factor, STAT3, and has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory effects. Further research is necessary to optimize its potency and selectivity, evaluate its pharmacokinetic and pharmacodynamic properties, and develop novel drug delivery systems. The investigation of the role of STAT3 inhibition in other diseases may also provide new insights into the therapeutic potential of MBC94.

Méthodes De Synthèse

The synthesis of MBC94 involves a series of chemical reactions that start with the condensation of 4-methylbenzoyl chloride with 2-aminophenol to form the intermediate compound, 2-(4-methylbenzoyl)aniline. The next step involves the reaction of 2-(4-methylbenzoyl)aniline with 2-chloro-N-(2-chloroethyl)morpholine to form the final product, MBC94. The overall yield of the synthesis process is around 40%, and the purity of the compound can be further enhanced by recrystallization.

Applications De Recherche Scientifique

MBC94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The primary mode of action of MBC94 is the inhibition of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune evasion. Aberrant activation of STAT3 has been observed in many types of cancer, and its inhibition by MBC94 has shown promising results in preclinical studies. In addition to cancer, MBC94 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Propriétés

IUPAC Name

N-[2-(4-methylbenzoyl)phenyl]-2-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-7-9-17(10-8-15)20(24)18-5-3-4-6-19(18)22-21(25)16(2)23-11-13-26-14-12-23/h3-10,16H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKCZYJGAARWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.